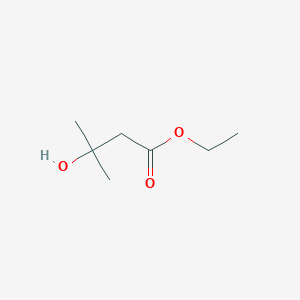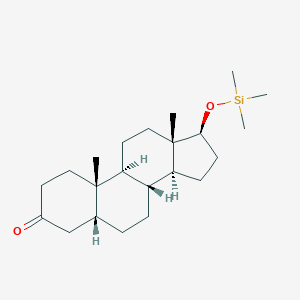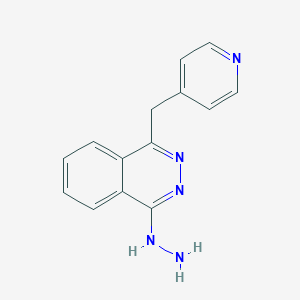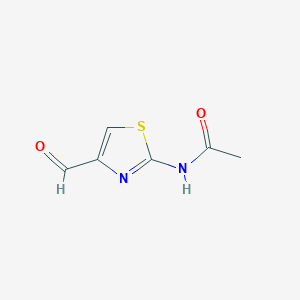![molecular formula C15H11ClN2O2 B102108 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 17745-06-1](/img/structure/B102108.png)
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The presence of the p-chlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- can be achieved through various methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding complex multistage processes . This approach is favored due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid has numerous applications in scientific research:
作用機序
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction can lead to various biological effects, including sedation and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
Zolpidem: Used to treat short-term insomnia and some brain function disorders.
Alpidem: Another imidazo[1,2-a]pyridine derivative with similar biological activities.
Uniqueness
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to other imidazo[1,2-a]pyridine derivatives . This makes it a valuable compound for further research and development in medicinal chemistry.
特性
CAS番号 |
17745-06-1 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20) |
InChIキー |
ZPHLXYYPDRCBMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
| 17745-06-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)


![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)



![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)



